1-(Chloromethyl)-2,6-dimethylnaphthalene
Overview
Description
1-(Chloromethyl)-2,6-dimethylnaphthalene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a naphthalene ring substituted with a chloromethyl group at the 1-position and two methyl groups at the 2- and 6-positions
Preparation Methods
The synthesis of 1-(Chloromethyl)-2,6-dimethylnaphthalene typically involves the chloromethylation of 2,6-dimethylnaphthalene. One common method includes the reaction of 2,6-dimethylnaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product .
Industrial production methods may involve similar chloromethylation reactions but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-(Chloromethyl)-2,6-dimethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions. For example, the reaction with sodium methoxide can yield the corresponding methoxymethyl derivative.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to achieve the desired transformations .
Scientific Research Applications
1-(Chloromethyl)-2,6-dimethylnaphthalene has several scientific research applications:
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals due to its ability to undergo selective chemical modifications.
Medicine: It is employed in the synthesis of potential drug candidates and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2,6-dimethylnaphthalene primarily involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methyl groups at the 2- and 6-positions provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
1-(Chloromethyl)-2,6-dimethylnaphthalene can be compared with other chloromethylated aromatic compounds such as:
1-(Chloromethyl)naphthalene: Lacks the methyl groups at the 2- and 6-positions, resulting in different reactivity and applications.
2-(Chloromethyl)-6-methylnaphthalene:
1-(Chloromethyl)-2-methylnaphthalene: Another related compound with distinct properties due to the position and number of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity in various chemical transformations.
Properties
IUPAC Name |
1-(chloromethyl)-2,6-dimethylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl/c1-9-3-6-12-11(7-9)5-4-10(2)13(12)8-14/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJOVYNQRMYHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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